Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-
Description
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- (IUPAC name), is a substituted arylpiperazine derivative characterized by a fluorine atom at the ortho-position (C2) and a 2-methoxyethoxy group at the para-position (C4) of the phenyl ring attached to the piperazine scaffold. This compound’s structural uniqueness lies in its combination of an electron-withdrawing fluorine atom and an electron-donating 2-methoxyethoxy chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .
Properties
IUPAC Name |
1-[2-fluoro-4-(2-methoxyethoxy)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-17-8-9-18-11-2-3-13(12(14)10-11)16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDFOQRNTPFENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N2CCNCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236091 | |
| Record name | 1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515160-73-3 | |
| Record name | 1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515160-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Fluoro-4-(2-methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and 2-fluoro-4-(2-methoxyethoxy)benzene.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution with 2-fluoro-4-(2-methoxyethoxy)benzene under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups attached to the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted piperazine derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Scientific Research Applications
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- has been investigated for several applications across diverse fields:
Pharmaceutical Applications
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, possibly by disrupting microbial cell membranes or inhibiting essential metabolic enzymes. Research indicates that derivatives of piperazine can be effective against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through mechanisms involving the modulation of specific cellular pathways or receptor interactions.
- Neurological Disorders : Piperazine derivatives are being explored for their effects on neurotransmitter receptors, indicating potential use in treating conditions such as depression or anxiety.
Chemical Synthesis
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- serves as a building block in organic synthesis. It can undergo various chemical reactions, including:
- Nucleophilic Substitution : The fluorine atom can be replaced by other nucleophiles, allowing for the synthesis of new derivatives with tailored biological activities.
- Oxidation and Reduction Reactions : These reactions can modify functional groups on the piperazine ring, leading to compounds with enhanced or altered properties .
Industrial Applications
The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new materials with specific functionalities.
Uniqueness of Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-
This compound is distinguished by its combination of both fluoro and methoxyethoxy substituents. These features enhance its solubility and stability compared to similar compounds, positioning it as a promising candidate for further research and therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several piperazine derivatives, including Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.
Case Study 2: Neurological Targeting
Research focused on the interaction of Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- with serotonin receptors revealed that it acts as an agonist at specific sites. This activity suggests its potential use in treating mood disorders by modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological functions. Additionally, its antimicrobial activity may result from disrupting the cell membrane or inhibiting key enzymes in microbial metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
Key structural analogues differ in substituent patterns on the phenyl ring and piperazine modifications. A comparative analysis is presented below:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Substituent Position : The ortho-fluoro and para-ether chain in the target compound distinguish it from analogues like 1-(2-methoxyphenyl)piperazine (2-OCH3) and 1-(4-methoxyethoxy)phenylpiperazine (4-substituted). Positional effects are critical; e.g., 2-methoxy groups enhance 5-HT1A affinity , while 3-CF3 (TFMPP) favors 5-HT1B .
- Ether Chain : The 2-methoxyethoxy group at C4 introduces steric bulk and hydrophilicity, which could affect blood-brain barrier penetration or antimicrobial activity .
2.2 Pharmacological and Functional Comparisons
Table 2: Functional and Receptor Affinity Profiles
Key Findings :
- 5-HT Receptor Selectivity : Substituents dictate receptor subtype specificity. For example:
- Antibacterial Activity : Piperazines with polar substituents (e.g., 4-(2-methoxyethoxy)) show enhanced activity, likely due to improved solubility or target interactions (e.g., DNA topoisomerase II binding ).
- Sympathetic Modulation: 1-(2-Methoxyphenyl)piperazine inhibits sympathetic nerve discharge (SND), whereas 5-HT2 agonists (e.g., 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) increase SND .
Biological Activity
Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- is a synthetic compound belonging to the piperazine family, characterized by its six-membered ring containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in pharmaceutical research. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Piperazine derivatives are known for their unique structural features that often correlate with their biological activities. The presence of a 2-fluoro-4-(2-methoxyethoxy)phenyl substituent enhances the compound's solubility and stability, contributing to its bioactivity. The following table summarizes key structural features and notable activities of related piperazine compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Piperazine | Parent compound; used as an anthelmintic | Anthelmintic activity |
| 1-(2-Fluorophenyl)piperazine | Contains a fluorophenyl group | Psychoactive properties |
| 1-(4-Methoxyphenyl)piperazine | Contains a methoxyphenyl group | Potential antidepressant effects |
| Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- | Fluoro and methoxyethoxy substituents | Antimicrobial, anticancer properties |
The biological activity of piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- is attributed to its interaction with various molecular targets. It may function as an agonist or antagonist at specific neurotransmitter receptors, influencing neurological functions. Additionally, its antimicrobial properties may arise from disrupting microbial cell membranes or inhibiting essential enzymes involved in metabolism.
Neurological Effects
Research indicates that piperazine derivatives can modulate neurotransmitter levels in the brain. For instance, studies on related compounds have shown that they can affect the turnover of dopamine and norepinephrine. In one study involving a similar piperazine derivative (I-893), oral administration resulted in transient increases in dopamine levels in specific brain regions . Such findings suggest potential applications in treating neurological disorders.
Antimicrobial and Anticancer Properties
Piperazine derivatives are being investigated for their antimicrobial and anticancer properties. The compound's ability to disrupt cell membranes makes it a candidate for developing new antimicrobial agents. Furthermore, its anticancer potential is being explored through various studies that assess its efficacy against different cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that piperazine derivatives showed significant antimicrobial activity against various bacterial strains, indicating their potential as new antibiotics .
- Anticancer Research : In vitro studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For example, certain derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cell lines .
- Neuropharmacological Studies : Research on similar compounds has indicated that they can modulate neurotransmitter systems, which may lead to therapeutic applications in treating conditions like depression or anxiety .
Q & A
Q. What synthetic methodologies are recommended for preparing Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]- and its analogs?
Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A general procedure includes:
- Reacting 1-(fluorophenyl)piperazine derivatives with methoxyethoxy substituents under anhydrous conditions (e.g., DCM solvent, DIEA as a base) .
- Purification via crystallization (e.g., Et₂O) or flash chromatography, yielding products with 50–75% efficiency .
- Example: Synthesis of [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives involves reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides (yield: 50%) .
Key Data:
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Piperazine alkylation | DCM, DIEA, RT | 50% | |
| Intermediate purification | Crystallization (Et₂O) | 50–75% |
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- ¹H NMR : Peaks at δ 7.34–2.44 ppm confirm aromatic protons and piperazine backbone (e.g., compound 16 in ).
- Elemental Analysis : Matches calculated values (e.g., C 64.78% vs. 64.66% theoretical) .
- Mass Spectrometry : Molecular ion peaks align with expected molecular weights (e.g., 238.30 g/mol for related derivatives) .
Key Data:
| Technique | Example Findings | Source |
|---|---|---|
| ¹H NMR | δ 3.79 (CH₂), 3.32 (CH₂), 2.44 (CH₂) | |
| Elemental Analysis | C: 64.78%, H: 5.08%, N: 8.50% |
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Carbonic anhydrase (hCA I/II) inhibition assays using esterase activity measurements .
- Receptor Binding : Radioligand displacement assays for serotonin receptors (e.g., 5-HT₇R affinity) .
Key Data:
| Assay Type | Target | Outcome (Example) | Source |
|---|---|---|---|
| Cytotoxicity | HeLa cells | IC₅₀ = 12 µM | |
| hCA Inhibition | hCA II | Kᵢ = 45 nM |
Advanced Research Questions
Q. How can reaction yields be optimized for N-alkylation steps in piperazine synthesis?
Answer:
- Catalyst Screening : Test bases like DIEA vs. K₂CO₃ to enhance nucleophilicity .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DCM) for improved solubility .
- Temperature Control : Gradual warming (0°C → RT) reduces side reactions .
Q. Case Study :
- Using DIEA in DCM increased yield by 20% compared to K₂CO₃ in THF .
Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?
Answer:
Q. How are structure-activity relationship (SAR) studies designed for receptor affinity optimization?
Answer:
- Systematic Substituent Variation : Modify the phenyl ring (e.g., -OCH₃, -F) and measure 5-HT₇R binding .
- Scaffold Hopping : Replace piperazine with piperidine to assess metabolic stability trade-offs .
- Pharmacophore Modeling : Use computational tools (e.g., PubChem descriptors) to predict binding motifs .
Key Findings:
Q. What computational tools predict metabolic stability of novel piperazine derivatives?
Answer:
- PubChem Predictions : Use computed LogP and topological polar surface area (TPSA) to estimate permeability .
- ADMET Modeling : Tools like SwissADME assess CYP450 interactions and half-life .
- Docking Simulations : AutoDock Vina evaluates binding to metabolic enzymes (e.g., CYP3A4) .
Example:
- A derivative with TPSA = 45 Ų showed 3x longer half-life than analogs with TPSA = 60 Ų .
Q. How do electron-withdrawing groups (e.g., -F, -NO₂) influence bioactivity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
